Estrane-3,17-diol

Descripción general

Descripción

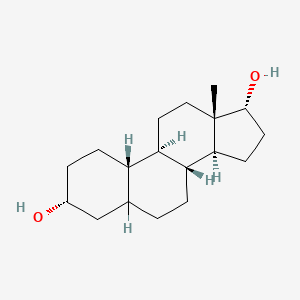

Estrane-3,17-diol is a steroid compound that belongs to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a significant compound in the field of biochemistry and pharmacology due to its role in various biological processes and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of estrane-3,17-diol can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from 17β-estradiol-3-methyl ether. This process includes the following steps :

Mitsunobu Inversion: The 17β-alcohol undergoes inversion.

Birch Reduction: The aromatic ring is reduced.

Stereoselective Reduction: The 3-ketone is reduced via Noyori asymmetric transfer hydrogenation.

Chemoenzymatic Purification: The final product is purified using chemoenzymatic methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

Estrane-3,17-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the 17-position to form estrane-3,17-dione.

Reduction: Reduction reactions can occur at the A-ring and at C-3, leading to the formation of different diols.

Substitution: Substitution reactions can modify the hydroxyl groups at the 3 and 17 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Estrane-3,17-dione.

Reduction: Various estrane-3,17-diols and androstane-3,17-diols.

Substitution: Modified estrane derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Estrane-3,17-diol is widely utilized as a reference material in steroid profiling and analytical chemistry. Its structural properties make it essential for developing analytical methods to quantify steroid hormones in biological samples.

Biology

This compound is studied for its involvement in hormonal regulation and metabolic pathways. Research indicates that this compound interacts with estrogen receptors, influencing various physiological processes such as reproductive functions and bone density maintenance.

Medicine

This compound has been investigated for its therapeutic effects in treating hormone-related disorders, including certain types of cancers. Its ability to inhibit enzymes involved in estrogen metabolism positions it as a potential candidate for targeted cancer therapies.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of various compounds and serves as a standard in quality control processes. Its chemical properties facilitate the development of new drugs aimed at hormone-related conditions.

Hormonal Regulation

This compound plays a crucial role in regulating hormonal pathways through its interaction with estrogen receptors, leading to both genomic and non-genomic responses across different tissues.

Effects on Cancer

Research has demonstrated that this compound may influence cancer biology by inhibiting the activity of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is critical for converting estrone to estradiol—a process implicated in breast cancer progression.

Metabolic Pathways

In vitro studies have shown that this compound undergoes metabolic conversions in various organisms, highlighting its role in anabolic steroid metabolism.

Case Study 1: Anabolic Steroids

A study involving castrated horses administered with testosterone revealed low levels of this compound detected as a metabolite. This finding suggests its role as a minor metabolite in anabolic steroid metabolism and emphasizes the need for monitoring this compound in veterinary practices.

Case Study 2: Breast Cancer Research

In research evaluating the inhibition of 17β-HSD1 using modified estradiol derivatives, specific modifications enhanced inhibitory effects on breast cancer cell lines (T-47D). This indicates potential therapeutic applications for compounds related to this compound in cancer treatment.

Mecanismo De Acción

Estrane-3,17-diol exerts its effects by interacting with estrogen receptors in the body. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus and binds to estrogen response elements on DNA, modulating the transcription of target genes . This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health.

Comparación Con Compuestos Similares

Estrane-3,17-diol can be compared to other similar compounds such as:

Estrane-3,17-dione: A potent inhibitor of isomerase with a similar structure but different functional groups.

17α-Estradiol: A minor and weak endogenous steroidal estrogen related to 17β-estradiol, with lower estrogenic potency.

Estrone: Another estrogen with a similar structure but different biological activity and potency.

This compound is unique due to its specific hydroxylation pattern and its role in various biological processes, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

Estrane-3,17-diol, also known as 5(10)-estrene-3β,17α-diol, is a steroid compound classified under estrogens and their derivatives. This compound has garnered significant attention in biological research due to its hormonal activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound has the chemical formula and is characterized by its ability to interact with estrogen receptors (ERs) in the body. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA. This interaction modulates the transcription of target genes involved in various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health .

Biological Activities

1. Hormonal Regulation:

this compound plays a crucial role in regulating hormonal pathways. Its interaction with estrogen receptors can lead to both genomic and non-genomic responses that influence cellular functions across different tissues.

2. Effects on Cancer:

Research indicates that this compound and related compounds may have implications in cancer biology. For instance, studies have shown that certain estrogen derivatives can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme critical for converting estrone (E1) to estradiol (E2), which is involved in breast cancer progression .

3. Metabolic Pathways:

this compound has been studied for its metabolic pathways in various organisms. In vitro studies using calf primary hepatocyte cultures have demonstrated the metabolic conversion of this compound into various metabolites, showcasing its potential role in anabolic steroid metabolism .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anabolic Steroids: A study involving castrated horses administered with testosterone revealed that low levels of this compound were detected as a metabolite. This suggests its role as a minor metabolite in anabolic steroid metabolism .

- Breast Cancer Research: In a study evaluating the inhibition of 17β-HSD1 using modified estradiol derivatives, it was found that certain modifications could enhance the inhibitory effects on breast cancer cell lines (T-47D), indicating a potential therapeutic application for compounds related to this compound .

Research Findings Summary Table

Propiedades

IUPAC Name |

(3R,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11?,12-,13+,14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-BVVZXGIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4[C@@H]3CC[C@H](C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965967 | |

| Record name | Estrane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-01-1 | |

| Record name | Estrane-3,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.